molecular formula C23H22N4O3S B2454450 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide CAS No. 941949-35-5

2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide

Cat. No.: B2454450
CAS No.: 941949-35-5
M. Wt: 434.51
InChI Key: MHGXYZCDQODGNW-UHFFFAOYSA-N
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Description

2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a synthetic compound based on the thiazolo[4,5-d]pyridazinone scaffold, a structure recognized for its relevance in medicinal chemistry research . This core structure is a privileged chemotype in the exploration of novel bioactive molecules. Researchers are investigating analogs of this compound for their potential as inhibitors of specific enzymatic pathways . The structure features a 4-methoxyphenyl group at the 7-position and a phenethylacetamide side chain, which may influence its physicochemical properties and biological activity profile by modulating solubility and target interaction. Compounds within this structural class are of significant interest in early-stage drug discovery for developing potential therapeutic agents, and this particular analog offers a valuable tool for structure-activity relationship (SAR) studies . Its primary research value lies in helping scientists understand how systematic modifications to the thiazolo[4,5-d]pyridazinone core affect pharmacological activity and selectivity, thereby contributing to the optimization of lead compounds in various research programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-15-25-21-22(31-15)20(17-8-10-18(30-2)11-9-17)26-27(23(21)29)14-19(28)24-13-12-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGXYZCDQODGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a derivative of thiazolo[4,5-d]pyridazine, which has gained attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 330.4 g/mol. Its structure includes a thiazolo-pyridazine core, which is known for diverse biological activities due to the presence of heteroatoms that enhance its reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC15H14N4O3SC_{15}H_{14}N_{4}O_{3}S
Molecular Weight330.4 g/mol
CAS Number941986-78-3

Anti-inflammatory Activity

Research indicates that compounds similar to This compound exhibit significant anti-inflammatory effects. A notable mechanism involves the inhibition of the NLRP3 inflammasome, which plays a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory cytokines and mediators such as IL-1β and TNF-α.

In a study assessing various thiazolo[4,5-d]pyridazine derivatives, it was found that these compounds effectively suppressed LPS-induced NO production in RAW 264.7 macrophages without inducing cytotoxicity, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Thiazolo[4,5-d]pyridazine derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been documented to inhibit NF-κB activation, a pathway often dysregulated in cancer .

Case Studies and Research Findings

  • Study on Inflammation : A study published in Molecules demonstrated that thiazolo[4,5-d]pyridazine derivatives significantly inhibited NF-κB activation in LPS-stimulated macrophages. The most effective compound showed a relative luciferase activity value of 0.31 ± 0.05 compared to the control .
  • Anticancer Mechanisms : Research has indicated that certain derivatives induce apoptosis in cancer cell lines by activating caspase pathways. For example, derivatives similar to our compound were tested against breast cancer cells, leading to significant reductions in cell viability .

Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of NLRP3 inflammasome
AnticancerInduction of apoptosis; inhibition of NF-κB

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that derivatives containing thiazole and pyridazine structures possess significant antibacterial properties against various pathogens. The mechanisms underlying this activity often involve the generation of reactive oxygen species (ROS), which can damage bacterial DNA and proteins.

Case Study:
A study demonstrated that thiazole derivatives effectively inhibited Staphylococcus aureus and Escherichia coli at concentrations as low as 10 mg/ml. This highlights the importance of structural modifications in enhancing antibacterial efficacy.

Anticancer Properties

The compound also shows promise as an anticancer agent. Similar thiazole-pyridazine compounds have been found to induce apoptosis in cancer cells through several pathways, including modulation of cell cycle progression and inhibition of kinases involved in tumor growth.

Case Study:
Research evaluating the cytotoxic effects of related compounds on various cancer cell lines indicated significant reductions in cell viability, suggesting potential for development as anticancer agents.

Data Table

Biological ActivityTest Organism/Cell LineConcentration (mg/ml)Effect Observed
AntibacterialStaphylococcus aureus10Inhibition Zone
AntibacterialEscherichia coli10Inhibition Zone
AnticancerHeLa CellsVariesReduced Viability

Q & A

Q. What are the standard synthesis protocols for this compound, and how is purity ensured?

The synthesis involves multi-step reactions starting with cyclocondensation of substituted pyridazine precursors with thioamides to form the thiazolo[4,5-d]pyridazine core. Key steps include:

  • Step 1 : Formation of the thiazole ring via sulfur incorporation using reagents like phosphorus pentasulfide (60–80°C, anhydrous conditions) .
  • Step 2 : Acetamide coupling via nucleophilic substitution or carbodiimide-mediated reactions (e.g., EDC/HOBt) in polar aprotic solvents (DMF, DCM) .
  • Purity Control : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and silica gel column chromatography (eluent: ethyl acetate/hexane) .

Q. Which spectroscopic methods are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 2.35–2.45 ppm (methyl group), δ 7.20–7.80 ppm (aromatic protons) .
  • ¹³C NMR : Carbonyl signals at δ 165–175 ppm (thiazolo-pyridazine C=O) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₃N₃O₃S: 442.15; observed: 442.14) .

Q. What preliminary biological assays are used to screen activity?

  • Anticancer Screening : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM concentrations .
  • Anti-inflammatory Testing : Inhibition of COX-2 enzyme activity via ELISA (IC₅₀ values reported for analogs: 10–50 μM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

SAR studies focus on modifying substituents and evaluating biological outcomes:

Substituent PositionModificationBiological ImpactReference
7-(4-Methoxyphenyl)Replacement with 4-fluorophenyl↑ Anticancer potency (IC₅₀ reduced by 30%)
N-Phenethyl groupSubstitution with benzyl↓ COX-2 inhibition (IC₅₀ increased 2-fold)
Methodology :
  • Synthesize analogs with systematic substituent variations.
  • Compare activity data using ANOVA and molecular docking (e.g., AutoDock Vina) to correlate structural features with target binding .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

  • Replicate Assays : Perform triplicate measurements across multiple cell lines .
  • Stability Testing : Monitor compound degradation in DMSO/PBS via HPLC over 24 hours .
  • Control Variables : Standardize cell passage number, serum concentration, and incubation time .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for coupling steps (yields improve from 45% to 72%) .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (yield ↑15%) .
  • Temperature Gradients : Use microwave-assisted synthesis (80°C, 30 min) for faster cyclization .

Q. Which in vitro models best evaluate anticancer mechanisms?

  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining in Jurkat cells .
  • Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) at 10 μM .
  • Metabolic Stability : Microsomal incubation (human liver microsomes, t₁/₂ = 120 min) .

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